Cortisone-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

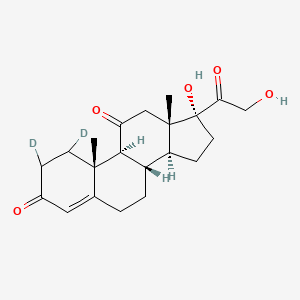

Molecular Formula |

C21H28O5 |

|---|---|

Molecular Weight |

362.5 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-1,2-dideuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |

InChI |

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,18,22,26H,3-8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1/i5D,7D/t5?,7?,14-,15-,18+,19-,20-,21- |

InChI Key |

MFYSYFVPBJMHGN-MIBCFMPNSA-N |

Isomeric SMILES |

[2H]C1C([C@@]2([C@@H]3[C@@H](CCC2=CC1=O)[C@@H]4CC[C@@]([C@]4(CC3=O)C)(C(=O)CO)O)C)[2H] |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Rationale and Application of Deuterium-Labeled Cortisone in Preclinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuterium labeling, the strategic substitution of hydrogen atoms with their stable, heavier isotope deuterium, has emerged as a pivotal tool in pharmaceutical research and development. This technical guide provides an in-depth exploration of the rationale behind the deuterium labeling of cortisone, a glucocorticoid steroid hormone, for research purposes. It details the profound impact of this isotopic substitution on the pharmacokinetic and metabolic profile of cortisone, offering a less-frequent dosing regimen and a potentially improved safety profile. This document serves as a comprehensive resource, outlining the core principles, experimental methodologies, and data interpretation associated with the use of deuterated cortisone in preclinical studies.

The Rationale for Deuterium Labeling of Cortisone

The primary impetus for the deuteration of cortisone lies in the Kinetic Isotope Effect (KIE) . The bond between deuterium and carbon (C-D) is stronger and possesses a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond.[1] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step are significantly slower when a C-D bond is present.[2] This phenomenon has profound implications for the metabolic fate of cortisone.

Key advantages of deuterating cortisone include:

-

Improved Metabolic Stability: The metabolism of cortisone is primarily mediated by cytochrome P450 enzymes.[2] By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of enzymatic degradation is reduced. This leads to a longer plasma half-life and increased overall drug exposure.

-

Reduced Formation of Toxic Metabolites: Altering the metabolic pathway can decrease the production of potentially toxic byproducts, thereby enhancing the safety profile of the drug.

-

Enhanced Pharmacokinetic Profile: The increased metabolic stability translates to improved pharmacokinetic parameters, such as a lower clearance rate and a greater area under the curve (AUC). This can potentially lead to less frequent dosing and improved patient compliance in a clinical setting.

-

Use as an Internal Standard: Deuterium-labeled cortisone serves as an ideal internal standard for quantitative analysis by mass spectrometry.[3][4] Its chemical and physical properties are nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in a mass spectrometer, ensuring accurate and precise quantification in complex biological matrices.

The following diagram illustrates the logical basis for employing deuterium labeling in cortisone research.

Figure 1: Rationale for Deuterium Labeling of Cortisone.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis and pharmacokinetics of cortisone and its deuterated analogues.

| Table 1: LC-MS/MS Parameters for Cortisone Analysis | |

| Parameter | Value |

| Parent Ion (m/z) | 361.2 |

| Product Ion (m/z) | 163.1 |

| Internal Standard | Cortisol-d4 |

| Limit of Detection (LOD) | 1.0 ng/mL |

| Limit of Quantification (LOQ) | 2.5 ng/mL |

| Precision (%CV) | 1.9 - 6.0% |

| Accuracy (%Bias) | 89.2 - 98.8% |

| Data compiled from a representative LC-MS/MS method for cortisone analysis in serum.[3] |

| Table 2: Pharmacokinetic Parameters of Corticosteroids | ||

| Corticosteroid | Bioavailability | Elimination Half-Life |

| Hydrocortisone (Cortisol) | 80 - 100% | 2 - 3 hours |

| Prednisolone | 80 - 100% | 2 - 3 hours |

| Methylprednisolone | 80 - 100% | 2 - 3 hours |

| Dexamethasone | 60 - 90% | ~4 hours |

| Budesonide | ~10% | 2 - 3 hours |

| General pharmacokinetic parameters for commonly used corticosteroids.[5] A study involving oral administration of 5 mg of deuterium-labeled cortisol (cortisol-d5) and cortisone-d5 to a human subject demonstrated that the plasma concentration ratio of cortisone-d5 to cortisol-d5 reached a plateau after 4-5 hours.[6] |

Experimental Protocols

Synthesis of Deuterium-Labeled Cortisone

A concise method for the preparation of deuterium-labeled cortisone, specifically [6,7-²H]cortisone, has been described.[7] The synthesis involves the following key steps:

-

Starting Material: Commercially available cortisone acetate is used as the starting material.

-

Formation of a Δ(4,6)-dieneone: The cortisone acetate is converted to a Δ(4,6)-dieneone intermediate.

-

Hydrolysis and Derivatization: The side-chain ester of the Δ(4,6)-dieneone is hydrolyzed, followed by derivatization to yield the key intermediate, 17α,20;20,21-bismethylenedioxy-pregna-4,6-diene-3,11-dione.

-

Deuteration: The key intermediate is then subjected to deuteration to produce the desired [6,7-²H]cortisone. Direct deuteration of the initial dienone acetate was found to be unsuccessful.[7]

-

Purification and Characterization: The final product is purified and its structure and isotopic enrichment are confirmed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analysis of Deuterium-Labeled Cortisone by LC-MS/MS

The quantification of cortisone and its deuterated analogues in biological matrices is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A general protocol is as follows:

-

Sample Preparation:

-

A known amount of a deuterated internal standard (e.g., cortisol-d4) is added to the biological sample (e.g., serum, plasma).[3]

-

The sample is subjected to protein precipitation using a solvent such as acetonitrile.

-

The supernatant is then extracted using a suitable organic solvent like ethyl acetate or through supported liquid extraction (SLE).[3]

-

The organic extract is evaporated to dryness and the residue is reconstituted in the mobile phase.

-

-

Chromatographic Separation:

-

The reconstituted sample is injected into a liquid chromatograph.

-

Separation is achieved on a C18 reversed-phase column using a mobile phase gradient, typically consisting of an aqueous component (e.g., water with 0.1% formic acid or 5 mM ammonium acetate) and an organic component (e.g., methanol or acetonitrile).[3]

-

-

Mass Spectrometric Detection:

-

The eluent from the LC column is introduced into a tandem mass spectrometer, often equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte (cortisone) and the deuterated internal standard are monitored.

-

Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

-

The following diagram illustrates a general experimental workflow for a pharmacokinetic study using deuterium-labeled cortisone.

Figure 2: Experimental Workflow for a Pharmacokinetic Study.

Cortisone Signaling Pathway

Cortisone itself is a pro-drug that is converted to its active form, cortisol (hydrocortisone), by the enzyme 11β-hydroxysteroid dehydrogenase. Cortisol then exerts its effects by binding to the glucocorticoid receptor (GR). The signaling pathway can be broadly divided into genomic and non-genomic mechanisms.

-

Genomic Pathway: This is the classical and slower pathway.

-

Ligand Binding: Cortisol diffuses across the cell membrane and binds to the GR in the cytoplasm, which is complexed with heat shock proteins (HSPs).[8]

-

Conformational Change and Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of HSPs and the translocation of the cortisol-GR complex into the nucleus.[9]

-

Gene Transcription Modulation: In the nucleus, the cortisol-GR complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[8] This binding can either activate (transactivation) or repress (transrepression) gene transcription, leading to the synthesis or suppression of specific proteins that mediate the physiological effects of glucocorticoids.

-

-

Non-Genomic Pathway: This pathway is more rapid and does not involve direct gene transcription. It is thought to be mediated by membrane-bound GRs or other cell surface receptors, leading to the rapid activation of intracellular signaling cascades.

The following diagram provides a simplified representation of the genomic glucocorticoid signaling pathway.

Figure 3: Simplified Genomic Glucocorticoid Signaling Pathway.

Conclusion

The deuterium labeling of cortisone is a powerful and versatile strategy in modern drug discovery and development. It provides researchers with a tool to modulate the metabolic profile of this important steroid, potentially leading to improved therapeutic agents. Furthermore, deuterated cortisone is an indispensable component of modern bioanalytical methods, enabling the accurate and reliable quantification of cortisone in complex biological systems. This technical guide has provided a comprehensive overview of the rationale, methodologies, and applications of deuterium-labeled cortisone, serving as a valuable resource for researchers in the field.

References

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liquid chromatography-tandem mass spectrometry analysis of human adrenal vein corticosteroids before and after ACTH stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and Pharmacodynamics of Systemic Corticosteroids in Autoimmune and Inflammatory Diseases: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stable isotope methodology for kinetic studies of interconversion of cortisol and cortisone in a human subject - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A concise method for the preparation of deuterium-labeled cortisone: synthesis of [6,7-2H]cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Synthesis and Characterization of Cortisone-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of Cortisone-d2, a deuterated analog of the glucocorticoid hormone cortisone. This isotopically labeled compound serves as a crucial internal standard for quantitative bioanalytical assays and as a tracer in metabolic studies. This document details a plausible synthetic route, comprehensive characterization methodologies, and its application in analytical workflows.

Introduction

Cortisone, a naturally occurring corticosteroid, is a key regulator of metabolism and immune function. Its synthetic analog, this compound, in which two hydrogen atoms are replaced by deuterium, is an invaluable tool in pharmaceutical research and development. The increased mass of this compound allows for its differentiation from endogenous cortisone in mass spectrometry-based assays, ensuring accurate quantification in complex biological matrices. This guide outlines a robust method for the preparation of [6,7-²H₂]cortisone and details the analytical techniques for its characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from the commercially available Cortisone acetate. The overall strategy involves the introduction of a double bond, followed by deuteration and subsequent removal of protecting groups. A plausible synthetic workflow is detailed below.

Synthetic Workflow

The Vanguard of Steroid Research: An In-depth Technical Guide to Exploratory Studies Utilizing Cortisone-d2 in Steroid Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal role of deuterium-labeled cortisone (Cortisone-d2) as a sophisticated tool in the exploratory studies of steroid metabolism. The use of stable isotope tracers, such as this compound, has revolutionized our understanding of the dynamic and tissue-specific regulation of glucocorticoid activity. This document provides a comprehensive overview of the experimental protocols, quantitative data, and metabolic pathways elucidated through the application of this powerful analytical technique.

Introduction: The Significance of Stable Isotope Tracers in Glucocorticoid Research

Glucocorticoids, primarily cortisol in humans, are fundamental in regulating a vast array of physiological processes, including metabolism, inflammation, and immune response. The biological activity of cortisol is intricately controlled at a pre-receptor level by the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, which catalyze the interconversion of active cortisol and inactive cortisone. Understanding the kinetics of this "cortisol-cortisone shuttle" in different tissues is paramount for developing targeted therapies for metabolic disorders.

Deuterium-labeled steroids, such as this compound, serve as ideal tracers for in vivo metabolic studies.[1] Because they are chemically identical to their endogenous counterparts but distinguishable by mass spectrometry, they allow for the precise quantification of metabolic conversion rates without perturbing the natural physiological state.[1][2] This guide focuses on the application of 1,2-[2H]2-Cortisone (d2-cortisone) in quantifying 11β-dehydrogenase activity, the conversion of cortisol to cortisone.

Core Metabolic Pathway: The Cortisol-Cortisone Shuttle

The interconversion between cortisol and cortisone is a critical control point in glucocorticoid action. This process is mediated by two isozymes of 11β-hydroxysteroid dehydrogenase (11β-HSD):

-

11β-HSD1: This enzyme is bidirectional but predominantly functions as a reductase in vivo, regenerating active cortisol from inactive cortisone, particularly in the liver and adipose tissue.

-

11β-HSD2: This enzyme exclusively possesses dehydrogenase activity, inactivating cortisol to cortisone in mineralocorticoid target tissues like the kidneys.

The use of deuterated tracers allows for the precise measurement of the activity of these enzymes in vivo.[3]

Caption: The Cortisol-Cortisone Shuttle mediated by 11β-HSD enzymes.

Experimental Protocols

The following protocols are synthesized from methodologies employed in human in vivo studies to quantify cortisone production and metabolism using a d2-cortisone tracer.[3][4]

Validation of d2-Cortisone as a Tracer

Objective: To confirm that the deuterium label does not significantly alter the enzymatic kinetics (i.e., no primary isotope effect).[4]

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells transfected with the gene for human 11β-HSD1 (h11β-HSD1) are cultured under standard conditions.[4]

-

Incubation: The cells are incubated with either unlabeled cortisone or d2-cortisone (e.g., 2 µM for 5 hours).[4]

-

Metabolite Analysis: The rate of production of cortisol and d2-cortisol is measured from the cell media using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]

-

Competition Assay: To further validate, competitive binding assays are performed by incubating the cells with a fixed concentration of a radiolabeled tracer (e.g., [3H]2-cortisone) and increasing concentrations of either unlabeled cortisone or d2-cortisone.[4] The Vmax and apparent Km are then compared.[4]

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic parameters of d2-cortisone in human subjects.

Methodology:

-

Subject Recruitment: Healthy male volunteers are recruited after obtaining ethical approval.[4]

-

Tracer Administration: A bolus intravenous injection of a known amount of d2-cortisone (e.g., 141 µg) is administered.[4]

-

Blood Sampling: Venous blood samples are collected at predetermined time intervals post-injection.

-

Plasma Analysis: Plasma concentrations of d2-cortisone are measured using LC-MS/MS.[4]

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as half-life (t1/2), volume of distribution (Vd), and clearance rate.[4]

Steady-State Infusion for Cortisone Production Rate

Objective: To measure the whole-body and tissue-specific cortisone production rate.

Methodology:

-

Tracer Infusion: A primed-continuous intravenous infusion of d2-cortisone is administered to achieve steady-state plasma concentrations (e.g., a loading dose of 76 µg followed by a continuous infusion of 105 µg/h).[4]

-

Arterial and Venous Sampling: For tissue-specific measurements, blood samples are drawn simultaneously from an artery and from veins draining specific tissues (e.g., hepatic vein for splanchnic circulation, superficial epigastric vein for subcutaneous adipose tissue, and a deep forearm vein for skeletal muscle).[3]

-

Steroid Measurement: The concentrations of endogenous cortisone and the d2-cortisone tracer are measured in the plasma samples by LC-MS/MS.[3][4]

-

Calculation of Production Rate: The rate of cortisone production is calculated based on the dilution of the d2-cortisone tracer by endogenously produced cortisone.

Caption: General experimental workflow for in vivo d2-cortisone studies.

Quantitative Data from d2-Cortisone Studies

The following tables summarize the key quantitative findings from exploratory studies using d2-cortisone in healthy human subjects.

Table 1: Pharmacokinetic Parameters of d2-Cortisone in Healthy Men [4]

| Parameter | Value | Comparison with Unlabeled Cortisone |

| Half-life (t1/2) | 48.9 min | Longer (Unlabeled Cortisone: ~28 min) |

| Volume of Distribution (Vd) | 39.5 L | - |

| Clearance | 0.27 L/min | Similar to Cortisol (0.28 L/min) |

| Whole Body Production Rate | 21.5 ± 5.1 nmol/min | - |

Table 2: Tissue-Specific Cortisol and Cortisone Release Measured by Deuterated Tracers [3]

| Tissue | Parameter | Release Rate |

| Skeletal Muscle | Cortisol Release | 19.7 ± 4.1 pmol/100 mL/min |

| Cortisone Release | 15.2 ± 5.8 pmol/100 mL/min | |

| Splanchnic Circulation (Liver) | Cortisol Release | 64.0 ± 11.4 nmol/min |

| Cortisone Release | 19.5 ± 2.8 nmol/min | |

| Subcutaneous Adipose | Cortisone Release | 38.7 ± 5.8 pmol/100 g/min |

Conclusion and Future Directions

The use of d2-cortisone as a metabolic tracer provides a robust and precise method for quantifying cortisone production and the dynamics of the cortisol-cortisone shuttle in vivo.[3][4] The data gathered from these studies demonstrate active recycling between cortisol and cortisone in key metabolic tissues, highlighting the complexity of local glucocorticoid regulation.[3]

Future research can leverage this methodology to:

-

Investigate how 11β-HSD activity is altered in metabolic diseases such as obesity and type 2 diabetes.

-

Assess the efficacy and mechanism of action of novel 11β-HSD1 inhibitors.

-

Explore the contribution of different tissues to whole-body glucocorticoid metabolism in various physiological and pathological states.

This technical guide underscores the indispensable role of this compound in advancing our understanding of steroid metabolism, paving the way for more targeted and effective therapeutic interventions in a range of endocrine and metabolic disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacokinetic studies of cortisol after oral administration of deuterium-labelled cortisol to a normal human subject - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recycling Between Cortisol and Cortisone in Human Splanchnic, Subcutaneous Adipose, and Skeletal Muscle Tissues In Vivo | Diabetes | American Diabetes Association [diabetesjournals.org]

- 4. endocrine-abstracts.org [endocrine-abstracts.org]

Stability of Cortisone-d2 in Biological Matrices: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability of cortisone-d2 in various biological matrices. It is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research where deuterated cortisone is utilized as an internal standard or a tracer. This document outlines detailed experimental protocols for sample handling, extraction, and analysis, presents quantitative stability data, and visualizes key metabolic pathways.

Introduction

This compound, a deuterium-labeled analog of cortisone, is a critical tool in clinical and research settings. Its use as an internal standard in mass spectrometry-based assays allows for the precise quantification of endogenous cortisone by correcting for matrix effects and variations in sample processing. Additionally, its application as a tracer enables detailed investigation of corticosteroid metabolism and kinetics. The accuracy and reliability of studies employing this compound are fundamentally dependent on its stability within the biological matrix from the point of collection to the moment of analysis. Degradation of the analyte can lead to inaccurate quantification and misinterpretation of results. This guide provides a comprehensive examination of this compound stability in commonly used biological matrices, including plasma, serum, and urine, under various storage conditions.

Quantitative Stability Data

The stability of deuterated compounds is generally considered to be comparable to their non-deuterated counterparts. While specific long-term stability studies focusing exclusively on this compound as the primary analyte are not extensively published, the stability of endogenous cortisone and cortisol has been well-documented. The data presented below for endogenous steroids serves as a robust surrogate for estimating the stability of this compound.

Plasma and Serum

Long-Term Stability

Studies have demonstrated that cortisol in unprocessed plasma samples is stable for at least 24 weeks when stored at -20°C[1]. Given the structural similarity, it is highly probable that this compound exhibits comparable stability under these conditions.

| Matrix | Analyte | Temperature | Duration | Stability |

| Plasma | Cortisol | Room Temp. | 24 hours | ≥86% stable[1] |

| Plasma | Cortisol | -20°C | 24 weeks | ≥90% stable[1] |

Freeze-Thaw Stability

The integrity of an analyte after repeated freezing and thawing is a critical consideration for sample handling. Research indicates that cortisol in plasma is stable for at least three freeze-thaw cycles[1].

| Matrix | Analyte | Number of Cycles | Stability |

| Plasma | Cortisol | 3 | ≥83% stable[1] |

Urine

Long-Term Stability

Urinary steroids have been shown to be stable for extended periods when stored at or below -20°C. One study found that various urinary steroids are stable for at least 6 months at -20°C and -80°C[2]. For short-term storage, samples were found to be stable for up to seven days at room temperature (20-25°C) and up to 28 days at 4-6°C before freezing[2]. Glucocorticoids in 24-hour urine collections can be stored at room temperature during the collection period without significant degradation[3].

| Matrix | Analyte | Temperature | Duration | Stability |

| Urine | Steroids | 20-25°C | 7 days | Sufficient pre-freeze stability[2] |

| Urine | Steroids | 4-6°C | 28 days | Sufficient pre-freeze stability[2] |

| Urine | Steroids | -20°C | 6 months | Stable[2] |

| Urine | Steroids | -80°C | 6 months | Stable[2] |

Freeze-Thaw Stability

A study on urinary steroids demonstrated stability through three freeze-thaw cycles for a panel of analytes[2].

| Matrix | Analyte | Number of Cycles | Stability |

| Urine | Steroids | 3 | Stable[2] |

Dried Blood Spots (DBS)

Dried blood spots offer a convenient alternative for sample collection and storage. Studies on the stability of cortisol in DBS show that for long-term stability of up to one year, storage at 4°C, -20°C, or -70°C is required. At room temperature, a significant decrease in cortisol levels was observed after 6 months[4].

| Matrix | Analyte | Temperature | Duration | Stability |

| DBS | Cortisol | Room Temp. | < 6 months | Stable[4] |

| DBS | Cortisol | 4°C | 1 year | Stable[4] |

| DBS | Cortisol | -20°C | 1 year | Stable[4] |

| DBS | Cortisol | -70°C | 1 year | Stable[4] |

Experimental Protocols

The following protocols are generalized methodologies for the extraction and analysis of this compound from biological matrices, primarily for LC-MS/MS applications.

Sample Preparation and Extraction from Plasma/Serum

Liquid-Liquid Extraction (LLE)

-

Aliquoting: Transfer 200 µL of plasma or serum to a clean polypropylene tube.

-

Internal Standard Spiking: Add the internal standard solution (e.g., a different deuterated steroid not being measured) to the sample.

-

Protein Precipitation: Add 200 µL of acetonitrile and vortex for 30 seconds to precipitate proteins.

-

Extraction: Add 1 mL of methyl tert-butyl ether (MTBE), and vortex for 5 minutes.

-

Phase Separation: Centrifuge the samples at 12,000 rpm for 5 minutes.

-

Solvent Transfer: Carefully transfer the upper organic layer to a new clean tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 55°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent, such as 50% methanol in water, prior to LC-MS/MS analysis.

Supported Liquid Extraction (SLE)

-

Sample Loading: Load 200 µL of plasma or serum onto a 96-well SLE plate.

-

Equilibration: Allow the sample to absorb into the sorbent material for approximately 5 minutes.

-

Elution: Add an appropriate organic solvent (e.g., a mixture of dichloromethane and isopropanol) and allow it to percolate through the sorbent by gravity or with the application of low pressure.

-

Collection: Collect the eluate in a 96-well collection plate.

-

Evaporation and Reconstitution: Evaporate the solvent and reconstitute the sample as described in the LLE protocol.

Sample Preparation and Extraction from Urine

Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: To measure total cortisone (free and conjugated), an enzymatic hydrolysis step using β-glucuronidase is typically required.

-

Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

-

Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

-

Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.

-

Elution: Elute the analyte of interest with a higher concentration of organic solvent, such as pure methanol.

-

Evaporation and Reconstitution: Evaporate the eluate and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

Dilute-and-Shoot

For the analysis of free cortisone, a simpler "dilute-and-shoot" method can be employed. This involves diluting the urine sample with a suitable solvent (often the initial mobile phase of the LC method) and directly injecting it into the LC-MS/MS system. This method is faster but may be more susceptible to matrix effects.

LC-MS/MS Analysis

-

Chromatographic Separation: Utilize a C18 reversed-phase column for the separation of this compound from other endogenous compounds. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid or ammonium fluoride to improve ionization, is typically employed.

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both this compound and the internal standard are monitored to ensure selectivity and accurate quantification.

Signaling and Metabolic Pathways

Understanding the metabolic context of cortisone is crucial for interpreting data from studies using this compound. The primary pathway of interest is the interconversion of the biologically active cortisol and the inactive cortisone.

This conversion is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD). There are two main isoforms of this enzyme:

-

11β-HSD1: Primarily acts as a reductase, converting cortisone to cortisol, thereby activating the glucocorticoid. It is highly expressed in the liver.

-

11β-HSD2: Acts as a dehydrogenase, converting cortisol to cortisone, thus inactivating the glucocorticoid. This is particularly important in mineralocorticoid target tissues like the kidney, where it prevents cortisol from binding to and activating the mineralocorticoid receptor.

The following diagrams illustrate the experimental workflow for stability testing and the key metabolic pathway for cortisone.

Caption: Workflow for assessing the stability of this compound in biological samples.

Caption: The metabolic interconversion of active cortisol and inactive cortisone.

Conclusion

The stability of this compound in biological matrices is a critical parameter for ensuring the accuracy and reliability of quantitative bioanalytical methods. Based on the available data for endogenous cortisol and other steroids, this compound is expected to be stable in plasma and serum for at least 6 months when stored at -20°C and to withstand at least three freeze-thaw cycles. In urine, stability is maintained for similar durations at frozen temperatures. For optimal sample integrity, it is recommended to minimize storage time at room temperature and to limit the number of freeze-thaw cycles. The provided experimental protocols offer a robust framework for the extraction and analysis of this compound, and the pathway diagrams serve as a visual aid for understanding its metabolic context. Adherence to these guidelines will contribute to the generation of high-quality, reproducible data in research and clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Critical study of common conditions of storage of glucocorticoids and catecholamines in 24-h urine collected during resting and exercising conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Storage stability of five steroids and in dried blood spots for newborn screening and retrospective diagnosis of congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of Cortisone-d2 Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortisone, a naturally occurring corticosteroid, serves as a cornerstone in the management of inflammatory and autoimmune disorders. Its therapeutic effects are primarily mediated through the glucocorticoid receptor (GR), leading to the modulation of gene expression and subsequent dampening of the inflammatory cascade. The deuteration of pharmaceuticals, replacing hydrogen atoms with their heavier isotope deuterium, has emerged as a strategy to favorably alter pharmacokinetic and pharmacodynamic properties. This technical guide explores the in-vilotro biological activity of cortisone, providing a framework for the evaluation of its deuterated analog, Cortisone-d2. While direct in-vitro data for this compound is not extensively available in public literature, this guide synthesizes the known biological activities of cortisone with the established principles of kinetic isotope effects to project the potential behavior of this compound.

Glucocorticoid Receptor Signaling Pathway

Glucocorticoids, including cortisone, exert their effects by binding to the intracellular Glucocorticoid Receptor (GR). This binding event initiates a conformational change in the receptor, leading to its translocation into the nucleus. Once in the nucleus, the activated GR can modulate gene expression through two primary mechanisms: transactivation and transrepression.[1][2]

Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[1]

Transrepression: The activated GR can interfere with the function of pro-inflammatory transcription factors, such as NF-κB and AP-1, without directly binding to DNA. This protein-protein interaction inhibits the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules.[2][3][4]

Figure 1: Glucocorticoid Receptor Signaling Pathway.

In Vitro Biological Activity of Cortisone

The in-vitro anti-inflammatory activity of cortisone is generally considered to be lower than that of its active metabolite, hydrocortisone (cortisol).[5][6] However, it still demonstrates measurable effects on various cellular processes involved in inflammation.

Cytokine Inhibition

A key mechanism of the anti-inflammatory action of corticosteroids is the inhibition of pro-inflammatory cytokine production. In-vitro studies have shown that corticosteroids, including hydrocortisone, can inhibit the release of cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) from various cell types, including peripheral blood mononuclear cells (PBMCs) and monocytes.[5][7]

While specific IC50 values for cortisone are not as widely reported as for more potent glucocorticoids, its relative potency can be inferred. Hydrocortisone has been shown to inhibit lipopolysaccharide (LPS)-stimulated IL-6 production in a dose-dependent manner, with IC50 values varying between individuals.[5][8] Given that cortisone is generally less potent in vitro, its IC50 values for cytokine inhibition are expected to be higher than those of hydrocortisone.[5][6]

Table 1: Inferred In Vitro Anti-inflammatory Activity of Cortisone

| Assay | Cell Type | Stimulant | Measured Effect | Expected Cortisone IC50 Range | Reference |

| IL-6 Inhibition | Human PBMCs | LPS | Reduction in IL-6 secretion | > 10⁻⁶ M | [5][8] |

| TNF-α Inhibition | Human Monocytes | LPS | Reduction in TNF-α secretion | Higher than hydrocortisone | [7] |

| Lymphocyte Proliferation | Human Lymphocytes | PHA | Inhibition of proliferation | Less potent than hydrocortisone | [5][8] |

Note: The IC50 range for cortisone is an educated estimation based on its known lower potency compared to hydrocortisone, for which more quantitative data is available.

Glucocorticoid Receptor Binding Affinity

The biological activity of corticosteroids is intrinsically linked to their binding affinity for the glucocorticoid receptor. The dissociation constant (Kd) is a measure of this affinity, with a lower Kd indicating a stronger binding. The Kd for cortisol (hydrocortisone) binding to the glucocorticoid receptor has been reported in the nanomolar range.[9] Cortisone is expected to have a higher Kd, reflecting its lower binding affinity.[10]

Table 2: Glucocorticoid Receptor Binding Affinity

| Compound | Reported Kd (nmol/L) | Reference |

| Cortisol (Hydrocortisone) | 17.5 - 24.6 | [9] |

| Dexamethasone | 5.7 - 6.7 | [9] |

| Cortisone | Higher than Cortisol | [10] |

The Potential Impact of Deuteration: this compound

The substitution of hydrogen with deuterium at specific positions in a drug molecule can significantly alter its metabolic fate and receptor interactions. This is due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger covalent bond with carbon, making it more resistant to enzymatic cleavage.[11]

For corticosteroids, a key area of interest is the potential impact of deuteration on the 11-β-hydroxyl group, which is crucial for glucocorticoid activity. A study on the rates of steroid-glucocorticoid receptor interactions found that substitution of deuterium for hydrogen at the 11-β-hydroxyl group decreased the dissociation rate constant of the steroid from the receptor by approximately twofold.[12] This suggests that a deuterated corticosteroid could have a longer residence time on the receptor, potentially prolonging its biological activity.

Based on this, it is hypothesized that this compound, if deuterated at a metabolically active site or a position that influences receptor binding kinetics, could exhibit:

-

Increased In Vitro Potency: A slower dissociation from the GR could lead to a more sustained downstream signaling effect, potentially resulting in lower IC50 values for cytokine inhibition compared to non-deuterated cortisone.

-

Prolonged Duration of Action: The extended receptor occupancy could translate to a longer-lasting anti-inflammatory effect at the cellular level.

Experimental Protocols

Cytokine Release Assay

This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from immune cells.

Workflow:

Figure 2: Cytokine Release Assay Workflow.

Methodology:

-

Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.[3]

-

Cell Culture: Resuspend PBMCs in a suitable culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

-

Plating: Seed the cells into a 96-well flat-bottom plate at a density of 1-2 x 10^5 cells/well.

-

Treatment: Add serial dilutions of Cortisone or this compound to the wells and pre-incubate for 1-2 hours.

-

Stimulation: Add a stimulating agent such as Lipopolysaccharide (LPS) to induce cytokine production.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant.

-

Cytokine Quantification: Measure the concentration of cytokines (e.g., IL-6, TNF-α) in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.[13]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Glucocorticoid Receptor Binding Assay

This competitive binding assay determines the affinity of a test compound for the glucocorticoid receptor.

Workflow:

Figure 3: GR Binding Assay Workflow.

Methodology:

-

Receptor Preparation: Prepare a cytosolic extract from cells expressing the glucocorticoid receptor.

-

Reaction Mixture: In a series of tubes, combine the cytosolic extract with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone).[14]

-

Competition: Add increasing concentrations of unlabeled "cold" Cortisone or this compound to the tubes.

-

Incubation: Incubate the mixtures at a low temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption.[15]

-

Quantification: Measure the radioactivity in the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of the unlabeled competitor. The concentration of the competitor that displaces 50% of the radioligand (IC50) can be used to calculate the inhibition constant (Ki), which is related to the dissociation constant (Kd).[16]

Conclusion

This technical guide provides a comprehensive overview of the in-vitro evaluation of cortisone's biological activity, with a forward-looking perspective on its deuterated analog, this compound. The provided experimental protocols for cytokine release and glucocorticoid receptor binding assays offer a practical framework for researchers to quantitatively assess the anti-inflammatory potential of these compounds. While cortisone itself exhibits modest in-vitro activity, the principles of deuteration suggest that this compound may possess enhanced pharmacodynamic properties, such as increased potency and a prolonged duration of action at the cellular level. Further in-vitro studies are warranted to directly compare the biological activity of Cortisone and this compound and to validate the hypotheses presented in this guide. Such research will be instrumental in advancing the development of next-generation corticosteroids with improved therapeutic profiles.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Relative immunosuppressive potency of various corticosteroids measured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gpnotebook.com [gpnotebook.com]

- 7. Inhibitory effect of corticosteroids on the secretion of tumour necrosis factor (TNF) by monocytes is dependent on the stimulus inducing TNF synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro determination of relative corticosteroid potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 12. Deuterium isotope effects on the rates of steroid--glucocorticoid receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Flow cytometry analysis of glucocorticoid receptor expression and binding in steroid-sensitive and steroid-resistant patients with systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

Unveiling the Isotopic Purity of Cortisone-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methods and data essential for understanding and verifying the isotopic purity of Cortisone-d2. Accurate determination of isotopic enrichment is critical for its application as an internal standard in pharmacokinetic and metabolic studies, ensuring the reliability and precision of analytical data.

Quantitative Isotopic Purity Analysis

The isotopic purity of this compound is a critical parameter, defining the proportion of molecules containing the desired deuterium labels. This is typically determined by mass spectrometry, which separates and quantifies ions based on their mass-to-charge ratio. While supplier specifications provide a general purity value, a detailed isotopic distribution analysis offers a more complete picture.

As a representative example, the isotopic distribution for a closely related deuterated corticosteroid, Hydrothis compound, is presented below. Given the structural similarity and analogous synthesis routes, a similar distribution profile is expected for this compound.

Table 1: Representative Isotopic Distribution of a Deuterated Corticosteroid

| Isotopic Species | Notation | Percentage (%) |

| Unlabeled Cortisone | d0 | 0.75 |

| Cortisone-d1 | d1 | 1.45 |

| This compound | d2 | 97.80 |

Data is representative and based on a certificate of analysis for Hydrothis compound, a structurally similar compound.

Table 2: Supplier Specifications for Deuterated Corticosteroids

| Supplier | Product Name | Stated Isotopic Purity | Stated Chemical Purity |

| Cambridge Isotope Laboratories, Inc. | Cortisone (1,2-D₂, 98%) | 98 atom % D | 95% |

| BOC Sciences | This compound | > 95% | Not Specified |

| MedchemExpress | Hydrothis compound | 98.52% | 98.32% (HPLC) |

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for this compound relies on two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

LC-MS/MS Method for Isotopic Distribution Analysis

LC-MS/MS is the gold standard for quantifying the relative abundance of different isotopic species of a compound. The method involves separating the analyte of interest from other components in a sample using liquid chromatography, followed by ionization and mass analysis to determine the isotopic distribution.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent, such as methanol or acetonitrile, to a known concentration.

-

For analysis in biological matrices (e.g., plasma, urine), a sample extraction step is necessary. This typically involves protein precipitation with a solvent like acetonitrile, followed by liquid-liquid extraction with a solvent such as ethyl acetate to isolate the steroid fraction.[1]

-

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used for steroid separation.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of formic acid to improve ionization, is typically employed.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for corticosteroids.

-

Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) can be used.

-

Data Acquisition: Full scan mode is used to acquire the mass spectrum and determine the relative abundance of the different isotopic peaks (d0, d1, d2, etc.).

-

Mass Transitions for Quantification (if used as an internal standard):

-

Cortisone: m/z 361.2 -> 163.1

-

This compound: m/z 363.2 -> 163.1

-

-

Data Analysis:

The relative abundance of each isotopic peak in the mass spectrum is integrated to calculate the percentage of each isotopic species. The isotopic purity is then reported as the percentage of the desired deuterated species (d2).

NMR Spectroscopy for Confirmation of Deuteration Site and Purity

NMR spectroscopy is a powerful tool for confirming the position of deuterium labeling and providing an independent measure of isotopic enrichment. Both ¹H (proton) and ²H (deuterium) NMR are utilized.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., chloroform-d, methanol-d4) to achieve a suitable concentration for NMR analysis.

-

-

¹H NMR Spectroscopy:

-

Acquire a high-resolution ¹H NMR spectrum.

-

The absence or significant reduction in the intensity of the proton signals at the positions of deuterium incorporation confirms the location of the labels.

-

Quantitative ¹H NMR (qNMR) can be used to determine the isotopic purity by comparing the integral of the residual proton signal at the deuterated position to the integral of a non-deuterated proton signal in the molecule.

-

-

²H NMR Spectroscopy:

-

Acquire a ²H NMR spectrum.

-

A signal in the ²H NMR spectrum at the chemical shift corresponding to the deuterated position provides direct evidence of deuterium incorporation.

-

Visualizing Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for determining the isotopic purity of this compound.

Caption: Workflow for LC-MS/MS analysis of this compound isotopic purity.

Caption: Workflow for NMR analysis of this compound isotopic purity.

Mass Spectral Fragmentation

Understanding the fragmentation pattern of this compound in the mass spectrometer is crucial for structural confirmation and method development. Corticosteroids typically undergo characteristic fragmentation, including the loss of water molecules and cleavage of the side chain.

For Cortisone, the protonated molecule [M+H]⁺ has a theoretical m/z of 361.2. In tandem MS, this precursor ion will fragment into characteristic product ions. For this compound, the precursor ion will be at m/z 363.2, and the fragmentation pattern is expected to be similar to the unlabeled compound, with a corresponding mass shift in fragments containing the deuterium labels. A common fragmentation pathway involves the neutral loss of the C17 side chain.

This technical guide provides a foundational understanding of the principles and methodologies required to assess the isotopic purity of this compound. For researchers and drug development professionals, adherence to these rigorous analytical practices is paramount for ensuring the quality and reliability of their scientific findings.

References

The Analytical Utility of Cortisone-d2: A Physicochemical and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of Cortisone-d2 and its application as an internal standard in analytical methodologies. The information presented is intended to support researchers, scientists, and drug development professionals in the accurate quantification of cortisone in various biological matrices.

This compound is a deuterium-labeled version of cortisone, a glucocorticoid hormone. Its primary utility in an analytical setting is as an internal standard for chromatography and mass spectrometry-based assays.[1] Stable isotope-labeled internal standards are crucial in drug development and pharmacokinetics for the precise quantification of drugs and their metabolites.[2] The addition of a known quantity of a stable isotope-labeled standard, such as this compound, to a sample allows for the correction of variations that may occur during sample preparation, extraction, and instrumental analysis.[2] This ensures high accuracy and precision in the final measurement of the analyte's concentration.[2]

Physicochemical Properties

The physicochemical properties of this compound are nearly identical to those of unlabeled cortisone, with the primary difference being a slightly higher molecular weight due to the presence of two deuterium atoms. This mass difference is fundamental to its use as an internal standard in mass spectrometry.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | 17-Hydroxy-11-dehydrocorticosterone-d2, Kendall's compound E-d2 | [1][3] |

| CAS Number | 2687960-86-5 | [1] |

| Molecular Formula | C21H26D2O5 | [] |

| Molecular Weight | 362.46 g/mol | [] |

Table 2: Physicochemical Properties of Unlabeled Cortisone (for reference)

| Property | Value | Reference |

| Molecular Formula | C21H28O5 | [5] |

| Molecular Weight | 360.44 g/mol | [5][6] |

| Melting Point | 222 °C | [5] |

| Solubility in Water | 0.28 mg/mL at 25 °C | [5] |

| logP | 1.47 | [5] |

Analytical Methodologies and Experimental Protocols

The quantification of cortisone in biological samples is commonly performed using hyphenated chromatographic techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[7][8] In these methods, this compound serves as an ideal internal standard due to its similar chemical behavior and chromatographic retention time to the unlabeled analyte, while being distinguishable by its mass-to-charge ratio (m/z).[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of steroids in complex matrices like serum, plasma, and urine.

Sample Preparation: A common sample preparation protocol involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE).[10][11]

-

To 100 µL of serum or plasma, add a known amount of this compound internal standard solution.

-

Precipitate proteins by adding a solvent such as acetonitrile or methanol.

-

Vortex and centrifuge the sample.

-

The supernatant can be directly injected or subjected to further cleanup using liquid-liquid extraction with a solvent like methyl-tert-butyl ether or SPE.[12][13]

-

Evaporate the organic extract to dryness and reconstitute the residue in the mobile phase.[13]

Chromatographic Conditions: Reversed-phase chromatography is typically employed for the separation of corticosteroids.[10]

-

Column: A C18 or Phenyl-Hexyl column is commonly used.[6]

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium fluoride, is used.[10] For example, a gradient can start with 10% B (0.2 mM NH4F in MeOH) and increase to 98% B over several minutes.[10]

-

Flow Rate: A typical flow rate is around 400 µL/min.[10]

-

Injection Volume: 20 µL is a common injection volume.[10]

Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is frequently used for the detection of cortisone and its deuterated analog.[10] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to enhance selectivity and sensitivity.

-

MRM Transitions:

-

Cortisone: m/z 361.1 → 163.1 (quantifier), 361.1 → 121.0 (qualifier)[14]

-

This compound: The specific transitions for this compound would be monitored at a higher m/z corresponding to the deuterated molecule. For example, if the deuterium atoms are on the A-ring, the precursor ion would be m/z 363.1. The product ions would be selected based on fragmentation patterns.

-

The workflow for a typical LC-MS/MS analysis using an internal standard is depicted below.

Caption: LC-MS/MS analytical workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for steroid analysis, though it often requires derivatization to improve the volatility and thermal stability of the analytes.[15][16]

Sample Preparation and Derivatization:

-

Similar initial extraction steps as in LC-MS/MS are performed.

-

The dried extract is then derivatized. A common method is oximation followed by silylation to protect the ketone and hydroxyl groups.[15] This decreases the boiling points and enhances the gas chromatographic performance.[15]

Chromatographic Conditions:

-

Column: A non-polar capillary column, such as one with a 1% phenyl-methylpolysiloxane stationary phase, is typically used.[15]

-

Carrier Gas: Helium is the most common carrier gas.

-

Temperature Program: A temperature gradient is used to separate the derivatized steroids. For instance, the oven temperature can be ramped from 200°C to 320°C.[15]

Mass Spectrometric Detection: Electron ionization (EI) is commonly used, and the mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific fragment ions of the derivatized cortisone and this compound.

The general workflow for GC-MS analysis is illustrated below.

Caption: GC-MS analytical workflow.

Biological Activity and Signaling

Cortisone itself is a biologically inactive pro-drug that is converted to the active hormone cortisol (hydrocortisone) by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), primarily in the liver.[8] Cortisol then exerts its effects by binding to the glucocorticoid receptor (GR). As this compound is chemically analogous to cortisone, it is expected to follow the same metabolic activation pathway.

The signaling pathway of cortisol is well-established. Upon entering a cell, cortisol binds to the GR, which is located in the cytoplasm in a complex with heat shock proteins (HSPs). This binding causes the dissociation of the HSPs and the translocation of the cortisol-GR complex into the nucleus. In the nucleus, the complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby regulating their transcription. This can lead to the up- or down-regulation of a wide variety of genes involved in metabolism, inflammation, and the immune response.

Caption: Cortisone metabolic activation and signaling.

References

- 1. veeprho.com [veeprho.com]

- 2. musechem.com [musechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 5. Cortisone | C21H28O5 | CID 222786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of the analysis of corticosteroids using different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 10. mdpi.com [mdpi.com]

- 11. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. synnovis.co.uk [synnovis.co.uk]

- 15. Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Use of Cortisone-d2 as a Tracer in Metabolic Pathway Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of deuterium-labeled cortisone (Cortisone-d2) as a stable isotope tracer for investigating metabolic pathways, particularly the dynamics of cortisol and cortisone interconversion. This document details experimental protocols, presents quantitative data from key studies, and visualizes the relevant metabolic and experimental workflows.

Introduction to Cortisone and its Metabolism

Cortisone is a glucocorticoid steroid hormone, representing the inactive metabolite of the physiologically active cortisol. The reversible conversion between cortisone and cortisol is a critical control point in regulating glucocorticoid action at the tissue level. This process is primarily mediated by two isozymes of 11β-hydroxysteroid dehydrogenase (11β-HSD):

-

11β-HSD1: Predominantly acts as a reductase, converting cortisone to active cortisol. It is highly expressed in glucocorticoid target tissues such as the liver, adipose tissue, and the central nervous system.

-

11β-HSD2: Functions as a dehydrogenase, inactivating cortisol to cortisone. This enzyme is crucial in mineralocorticoid target tissues like the kidneys, protecting the mineralocorticoid receptor from illicit occupation by cortisol.

The balance of these enzymatic activities is vital for maintaining metabolic homeostasis, and its dysregulation has been implicated in various pathologies, including metabolic syndrome, obesity, and hypertension.

Stable isotope tracers, such as this compound, offer a powerful tool to dynamically and quantitatively assess the in vivo activities of these enzymes, providing insights that are not achievable through static measurements of hormone concentrations.

Quantitative Data from Tracer Studies

The use of deuterated tracers allows for the differentiation between the tracer and endogenous steroids, enabling the calculation of production rates and other pharmacokinetic parameters. The following tables summarize key quantitative data from studies utilizing deuterated cortisone and cortisol tracers.

| Parameter | Value | Tissue/Compartment | Reference |

| Whole Body Cortisone Production | 21.5 ± 5.1 nmol/min | Whole Body | [1] |

| This compound (d2E) Half-life (t1/2) | 48.9 min | Plasma | [1] |

| This compound (d2E) Volume of Distribution (Vd) | 39.5 L | Plasma | [1] |

| This compound (d2E) Clearance | 0.27 L/min | Plasma | [1] |

| Cortisol Clearance | 0.28 L/min | Plasma | [1] |

Table 1: Pharmacokinetic Parameters of this compound Tracer in Healthy Men. This table presents key pharmacokinetic data for intravenously administered this compound, providing a basis for designing and interpreting tracer studies.

| Tissue | 11β-Reductase Activity (d3-cortisol appearance) | 11β-Dehydrogenase Activity (cortisone release) | Reference |

| Skeletal Muscle | 5.9 ± 1.8 pmol/100 mL/min | 15.2 ± 5.8 pmol/100 mL/min | [2] |

| Subcutaneous Adipose Tissue | Not readily detected | 38.7 ± 5.8 pmol/100 g/min | [2] |

| Splanchnic (Liver) | 12.9 ± 2.1 nmol/min | 19.5 ± 2.8 nmol/min | [2] |

Table 2: Tissue-Specific 11β-HSD Activities Measured by Stable Isotope Tracers. This table showcases the differential activities of 11β-HSD isozymes across various metabolic tissues, as determined by the appearance of deuterated cortisol (from a deuterated cortisone tracer) and the release of endogenous cortisone.

Experimental Protocols

The following sections outline detailed methodologies for conducting metabolic studies using this compound as a tracer. These protocols are synthesized from established practices in stable isotope tracer studies of steroid metabolism.

Synthesis of this compound

A concise method for the preparation of deuterium-labeled cortisone, specifically [6,7-2H]cortisone, has been described.[3] The synthesis involves the use of commercially available cortisone acetate, which is converted to a Δ(4,6)-dieneone intermediate.[3] Subsequent derivatization to 17α,20;20,21-bismethylenedioxy-pregna-4,6-diene-3,11-dione allows for successful deuteration to the final product.[3]

In Vivo Tracer Infusion Protocol (Steady-State)

This protocol is designed to measure the whole-body and tissue-specific production rates of cortisone.

3.2.1. Subject Preparation:

-

Subjects should fast overnight (at least 8 hours) prior to the study.

-

An intravenous cannula is inserted into a forearm vein for tracer infusion, and another cannula is placed in the contralateral hand, which is heated to provide arterialized venous blood samples.

3.2.2. Tracer Administration:

-

A priming bolus of this compound (e.g., 76 μg) is administered to rapidly achieve isotopic steady state.

-

This is immediately followed by a continuous intravenous infusion of this compound (e.g., 105 μg/h) for a period of 4-6 hours to maintain steady state.[1]

3.2.3. Blood Sampling:

-

Arterialized venous blood samples are collected at baseline and at regular intervals (e.g., every 30 minutes) during the steady-state infusion period.

-

Blood samples should be collected in EDTA tubes and immediately placed on ice.

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis

3.3.1. Materials:

-

Internal standards (e.g., d4-cortisol, d8-corticosterone).

-

Solid Phase Extraction (SPE) C18 cartridges.

-

Solvents: Methanol, Water, Hexane, Ethyl Acetate (all HPLC grade).

3.3.2. Procedure:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add an internal standard cocktail containing deuterated standards for cortisol and other relevant steroids.

-

Perform protein precipitation by adding acetonitrile, vortexing, and centrifuging.

-

The supernatant can be directly injected or further purified using SPE.

-

For SPE, load the sample onto a pre-conditioned C18 cartridge.

-

Wash the cartridge with water and then hexane to remove interfering lipids.[4]

-

Elute the steroids with ethyl acetate.[4]

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., 50:50 methanol/water) for LC-MS/MS analysis.[4]

LC-MS/MS Analysis

3.4.1. Instrumentation:

-

A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

3.4.2. Chromatographic Conditions (Example):

-

Column: A C18 or similar reverse-phase column (e.g., Accucore RP-MS, 100 mm x 2.1 mm, 2.6 µm).[5]

-

Mobile Phase A: 0.1% Formic acid in water.[5]

-

Mobile Phase B: 0.1% Formic acid in methanol.[5]

-

Gradient: A suitable gradient to separate cortisone, cortisol, and their deuterated analogues.

-

Flow Rate: 0.3-0.4 mL/min.

3.4.3. Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for cortisone, cortisol, this compound, and their metabolites should be optimized. For example:

-

Cortisol: m/z 363.2 -> 121.0

-

Cortisone: m/z 361.1 -> 163.1

-

This compound: m/z 363.1 -> 165.1 (example, needs to be empirically determined)

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the core metabolic pathways and experimental workflows discussed in this guide.

Figure 1: Simplified metabolic pathway of cortisol and cortisone.

Figure 2: Experimental workflow for a this compound tracer study.

Conclusion

The use of this compound as a stable isotope tracer provides a robust and sensitive method for the in vivo investigation of cortisone and cortisol metabolism. This technical guide has outlined the fundamental principles, quantitative data, and detailed experimental protocols necessary for researchers to design and execute such studies. The ability to dynamically assess the activities of 11β-HSD isozymes in various tissues is crucial for understanding their role in health and disease, and for the development of novel therapeutic strategies targeting glucocorticoid metabolism. The provided workflows and visualizations serve as a practical resource for scientists and professionals in the field of endocrinology and drug development.

References

- 1. endocrine-abstracts.org [endocrine-abstracts.org]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synnovis.co.uk [synnovis.co.uk]

Preliminary Investigation of Cortisone-d2 Pharmacokinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigation into the pharmacokinetics of Cortisone-d2. As a deuterated analog of the endogenous glucocorticoid cortisone, this compound presents a valuable tool for detailed metabolic and pharmacokinetic studies. The substitution of deuterium for hydrogen atoms allows for its differentiation from endogenous cortisone, enabling precise tracking and quantification in biological systems. This guide outlines the current understanding of its pharmacokinetic profile, detailed experimental methodologies for its analysis, and the underlying signaling pathways of corticosteroids.

Pharmacokinetic Profile

Table 1: Representative Pharmacokinetic Parameters of Oral Hydrocortisone in Healthy Adults

| Parameter | Mean Value | Standard Deviation | Units |

| Cmax (Maximum Concentration) | 300 | - | ng/mL |

| Tmax (Time to Maximum Concentration) | 1 | - | hour |

| t1/2 (Half-life) | 1.7 | - | hours |

| AUC (Area Under the Curve) | - | - | - |

| Oral Bioavailability | 96 | - | % |

| Volume of Distribution | 34 | - | L |

| Total Body Clearance | 18 | - | L/hr |

Data presented are for non-deuterated hydrocortisone (cortisol) and are intended to be representative. Specific values for this compound may vary. Data sourced from a study on the pharmacokinetics of 20 mg of hydrocortisone after oral administration, where endogenous hydrocortisone was suppressed.[2]

Experimental Protocols

The investigation of this compound pharmacokinetics relies on robust and sensitive analytical methodologies. The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of deuterated steroids in biological matrices.

Sample Preparation for LC-MS/MS Analysis

A critical step in the analysis of this compound is the efficient extraction of the analyte from the biological matrix, typically plasma or serum, while minimizing interference from endogenous compounds.

-

Internal Standard Spiking: To a 100 µL aliquot of the serum sample, add an internal standard, such as Cortisol-d4, to account for variability during sample processing.[1]

-

Protein Precipitation: Add 2 mL of ethyl acetate to the sample to precipitate proteins.[1]

-

Vortexing and Centrifugation: Gently vortex the mixture for 30 seconds, followed by centrifugation at 3,000 rpm for 5 minutes to separate the organic and aqueous layers.[1]

-

Extraction: Transfer the supernatant (organic layer) to a clean tube.

-

Drying: Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent, such as a methanol/water mixture, for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The reconstituted sample is then injected into an LC-MS/MS system for separation and detection of this compound.

-

Chromatographic Separation: A C18 reverse-phase column is typically used to separate this compound from other components in the sample. A common mobile phase consists of a gradient of 5 mM ammonium acetate and methanol.[1]

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection of this compound and the internal standard. The transitions monitored would be specific to the precursor and product ions of this compound and the internal standard.

Visualizations

Signaling Pathways

Corticosteroids exert their effects through genomic and non-genomic pathways. The primary mechanism involves binding to the glucocorticoid receptor (GR) in the cytoplasm.

Caption: Genomic signaling pathway of corticosteroids.

Experimental Workflow

The following diagram illustrates a typical workflow for the pharmacokinetic analysis of this compound in a clinical research setting.

Caption: Experimental workflow for this compound analysis.

References

Cortisone-d2: A Technical Guide for Advanced Endocrine Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled steroids, particularly deuterated analogs like Cortisone-d2, have become indispensable tools in endocrinology research. Their primary application lies in serving as internal standards for liquid chromatography-mass spectrometry (LC-MS/MS), a technique that has surpassed traditional immunoassays in specificity and accuracy for steroid hormone analysis. This guide provides a comprehensive overview of the role of this compound in the precise quantification of cortisone in various biological matrices. It details experimental protocols, presents key quantitative data, and illustrates the underlying biochemical pathways and analytical workflows, offering a vital resource for researchers in the field.

Introduction to Deuterated Steroids in Endocrinology

Deuterated steroids are synthetic versions of endogenous steroid hormones where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium. This subtle modification results in a molecule that is chemically identical to its natural counterpart but has a higher molecular weight. This mass difference is the cornerstone of their utility in mass spectrometry-based analytical methods.[1]

The primary advantages of using deuterated steroids like this compound as internal standards in LC-MS/MS analysis include:

-

Enhanced Accuracy and Precision: Co-elution of the deuterated internal standard with the endogenous analyte allows for the correction of variations in sample preparation, injection volume, and ionization efficiency, leading to more reliable and reproducible quantification.

-

Mitigation of Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte of interest. A deuterated internal standard experiences similar matrix effects as the endogenous compound, enabling accurate compensation.

-

Improved Method Robustness: The use of a stable isotope-labeled internal standard makes the analytical method less susceptible to day-to-day variations in instrument performance.

Physicochemical Properties and Synthesis of this compound

This compound is a deuterated analog of cortisone, a key glucocorticoid hormone involved in a wide range of physiological processes. While specific synthesis protocols for this compound are often proprietary, the general approach involves the reductive deuteration of a suitable precursor, such as prednisolone or prednisone, in the presence of a deuterium source and a catalyst. For example, a common method involves using a rhodium catalyst on an alumina support under a deuterium atmosphere.

Table 1: Physicochemical Properties of Cortisone and this compound

| Property | Cortisone | This compound (representative) |

| Chemical Formula | C₂₁H₂₈O₅ | C₂₁H₂₆D₂O₅ |

| Molecular Weight | 360.44 g/mol | ~362.45 g/mol |

| CAS Number | 53-06-5 | Varies by deuteration pattern |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |

| Solubility | Soluble in ethanol, methanol, chloroform | Soluble in ethanol, methanol, chloroform |

Note: The exact molecular weight and CAS number of this compound can vary depending on the number and position of the deuterium atoms.

The purity of commercially available this compound is typically greater than 95%, which is crucial for its use as an internal standard.

Applications in Endocrinology Research

The primary application of this compound is as an internal standard for the accurate quantification of cortisone in biological samples using LC-MS/MS. This is critical in various research areas:

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Determining the absorption, distribution, metabolism, and excretion of corticosteroid drugs.

-